Kaempferol 3-gentiobioside-7-rhamnoside
Description
Chemical Identity and Nomenclature
Kaempferol 3-gentiobioside-7-rhamnoside possesses a well-defined chemical identity characterized by its molecular formula of C₃₃H₄₀O₂₀ and a molecular weight of 756.7 grams per mole. The compound is officially registered under the Chemical Abstracts Service registry number 173740-43-7, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one.
The nomenclature of this compound reflects its structural complexity, incorporating multiple standardized naming conventions used in chemical databases and literature. Alternative systematic names include kaempferol 3-glucoside-(1→6)-glucoside-7-alpha-L-rhamnoside and kaempferol 3-O-gentiobioside-7-O-rhamnoside. The compound is also referenced by various database identifiers including CHEBI:133218, DTXSID701175980, and PubChem Compound Identifier 10652679. Additional synonymous designations found in scientific literature encompass kaempferol-3-O-beta-gentiobioside-7-O-alpha-L-rhamnoside and kaempferol-3-O-[glucopyranosyl(1-6)glucopyranoside]-7-O-rhamnopyranoside.
| Chemical Property | Value | Reference Database |
|---|---|---|
| Molecular Formula | C₃₃H₄₀O₂₀ | PubChem |
| Molecular Weight | 756.7 g/mol | PubChem |
| Chemical Abstracts Service Number | 173740-43-7 | Chemical Abstracts Service |
| CHEBI Identifier | CHEBI:133218 | Chemical Entities of Biological Interest |
| PubChem Compound Identifier | 10652679 | PubChem |
| Topological Polar Surface Area | 324.00 Ų | PlantaeDB |
| Hydrogen Bond Acceptors | 20 | PlantaeDB |
| Hydrogen Bond Donors | 12 | PlantaeDB |
The structural complexity of this compound is further demonstrated by its detailed stereochemical configuration, which includes specific spatial arrangements of hydroxyl groups and glycosidic linkages throughout the molecule. The compound features a gentiobiosyl residue, consisting of two glucose units connected via a beta-1,6-glycosidic linkage, attached at the 3-position of the kaempferol core structure. Additionally, an alpha-L-rhamnosyl residue is attached at the 7-position, creating a tri-glycosidic flavonoid with distinct physicochemical properties.
Taxonomic Position in Flavonoid Classification
This compound occupies a specific position within the hierarchical classification system of flavonoid compounds, belonging to the broad category of phenylpropanoids and polyketides. Within this extensive chemical family, the compound is classified under flavonoids, which represent one of the largest groups of secondary metabolites found in the plant kingdom. More specifically, this compound falls under the subcategory of flavonoid glycosides, which are characterized by the presence of one or more sugar moieties attached to the flavonoid backbone through glycosidic bonds.
The taxonomic classification further narrows to flavonoid O-glycosides, indicating that the sugar units are attached through oxygen atoms to hydroxyl groups on the flavonoid structure. The final level of classification designates this compound as a flavonoid-7-O-glycoside, specifically highlighting the presence of a glycosidic attachment at the 7-position of the flavonoid ring system. This detailed classification system reflects the systematic approach used by chemists and biochemists to organize the vast diversity of flavonoid compounds based on their structural characteristics and glycosylation patterns.
Within the broader context of flavonoid biochemistry, this compound represents a glycosyloxyflavone that is functionally related to kaempferol, the parent aglycone compound. The classification as a glycosyloxyflavone indicates that this molecule contains both hydroxyl and glycosidic functional groups attached to the core flavonoid structure. Additionally, the compound is categorized as a dihydroxyflavone, reflecting the presence of multiple hydroxyl groups on the flavonoid backbone. The dual glycosidic attachments classify it simultaneously as both an alpha-L-rhamnoside and a gentiobioside, indicating the presence of both rhamnose and gentiobiose sugar moieties.
| Classification Level | Category | Structural Features |
|---|---|---|
| Kingdom | Phenylpropanoids and Polyketides | Aromatic ring systems derived from phenylpropanoid pathway |
| Class | Flavonoids | C₆-C₃-C₆ carbon skeleton with characteristic benzopyran structure |
| Subclass | Flavonoid Glycosides | Sugar moieties attached via glycosidic bonds |
| Type | Flavonoid O-glycosides | Glycosidic attachments through oxygen atoms |
| Specific Type | Flavonoid-7-O-glycosides | Glycosidic attachment at position 7 |
| Functional Class | Glycosyloxyflavone | Combined glycosidic and hydroxyl functionalities |
| Sugar Classification | Gentiobioside and Alpha-L-rhamnoside | Dual sugar attachments with specific stereochemistry |
The systematic classification of this compound also encompasses its designation as a polyphenol, reflecting the presence of multiple phenolic hydroxyl groups throughout the molecular structure. This polyphenolic nature contributes significantly to the compound's chemical reactivity and biological activity profile. Furthermore, the compound is classified as a disaccharide derivative due to the presence of the gentiobioside moiety, which consists of two glucose units linked together. The complex glycosylation pattern distinguishes this compound from simpler kaempferol glycosides and places it among the more structurally sophisticated flavonoid natural products.
Historical Context in Phytochemical Research
The historical development of research on this compound is intrinsically linked to the broader evolution of flavonoid chemistry and phytochemical analysis techniques. The foundation for understanding compounds of this type was established in the 1930s when Albert Szent-Györgyi and his colleagues made pioneering discoveries regarding flavonoid compounds during their investigations of vitamin C and scurvy prevention. These early researchers observed that crude yellow extracts from citrus fruits were more effective at preventing scurvy than pure vitamin C alone, leading them to identify additional active substances that they initially termed "citrin" or "Vitamin P". Although these substances, including hesperidin, eriodictyol, hesperidin methyl chalcone, and neohesperidin, were later determined not to fulfill vitamin criteria, their discovery marked the beginning of systematic flavonoid research.
The specific identification and characterization of this compound emerged from subsequent advances in analytical chemistry and natural product isolation techniques. Database records indicate that the compound was first created in chemical databases in 2006, with the most recent modifications occurring in 2025, reflecting ongoing research and analytical refinements. The compound has been reported in various plant species, with notable documentation in Arabidopsis thaliana, where it serves important biological functions. Research conducted by multiple laboratories has contributed to understanding this compound's occurrence in plants such as Sauropus androgynus and Paris polyphylla.
Early phytochemical investigations of kaempferol glycosides can be traced to work conducted in the 1940s and 1950s, when researchers first began adapting chemical glycosylation reactions for flavonoid compounds. The development of the Koenigs-Knorr reaction for flavonoid glycosylation, first described by Fujitse and Mitui in 1938, provided crucial methodology for synthesizing and understanding the structure of complex glycosylated flavonoids. Subsequent methodological advances throughout the mid-20th century enabled more sophisticated analysis of naturally occurring flavonoid glycosides, leading to the eventual identification and characterization of compounds like this compound.
| Historical Period | Research Milestone | Significance for Compound Understanding |
|---|---|---|
| 1930s | Discovery of "Vitamin P" flavonoids | Established foundation for flavonoid research |
| 1938 | Koenigs-Knorr reaction adaptation | Enabled synthetic approaches to flavonoid glycosides |
| 1940s-1950s | Development of glycosylation methods | Provided tools for structural analysis |
| 1966 | Systematic glycoside yield studies | Enhanced understanding of glycosidic bond formation |
| 1990s | Phase-transfer synthesis methods | Improved synthetic accessibility |
| 2006 | First database entry creation | Official recognition and documentation |
| 2010s-2020s | Advanced biological activity studies | Expanded understanding of therapeutic potential |
The evolution of analytical techniques has played a crucial role in advancing research on this compound and related compounds. High-performance liquid chromatography quantification methods have been developed specifically for analyzing this compound in plant materials, as demonstrated in studies of Cassia alata where researchers quantified kaempferol-3-O-gentiobioside content in various plant parts. These analytical advances have revealed that mature leaves contain the highest concentrations of this metabolite, with content ranging from 2.0 to 5.0% in mature leaves and 1.0 to 4.0% in juvenile leaves. The compound was notably absent from seed materials, indicating tissue-specific accumulation patterns.
Properties
Molecular Formula |
C33H40O20 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1 |
InChI Key |
QFSDWLPMRWDFID-CSNYLUTCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Kaempferol and its derivatives, including kaempferol 3-gentiobioside-7-rhamnoside, have been extensively studied for their anticancer effects. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.
-
Mechanisms of Action :
- Kaempferol has been shown to activate apoptosis pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins in breast cancer cells (MCF-7) .
- It also inhibits epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis, by regulating the expression of EMT-related genes such as N-cadherin and Snail .
- In ovarian cancer models, kaempferol reduces VEGF expression, thereby inhibiting angiogenesis and tumor growth .
- Case Studies :
Antioxidant Activity
Kaempferol derivatives are recognized for their antioxidant properties, which help protect cells from oxidative stress. This activity is vital in preventing chronic diseases associated with oxidative damage.
- Research Findings :
Anti-inflammatory Effects
The anti-inflammatory potential of kaempferol and its glycosides has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways.
- Mechanisms :
Cardioprotective Effects
Emerging evidence suggests that kaempferol derivatives may offer cardioprotective benefits by improving endothelial function and reducing cardiovascular risk factors.
- Clinical Insights :
Neuroprotective Effects
Research into the neuroprotective properties of kaempferol has revealed its potential benefits for cognitive health.
- Findings :
Nutritional Applications
As a dietary component found in numerous fruits and vegetables, kaempferol contributes to health benefits associated with plant-based diets.
- Dietary Sources :
Data Table: Summary of Key Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits EMT | Reduces cell viability; inhibits tumor growth |
| Antioxidant | Scavenges free radicals | Lowers oxidative stress markers |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation through NF-kB modulation |
| Cardioprotective | Improves endothelial function; lowers blood pressure | Enhances vascular health |
| Neuroprotective | Protects neurons from oxidative stress | Potential cognitive enhancement |
| Nutritional | Found in various fruits and vegetables | Contributes to health benefits of plant-based diets |
Comparison with Similar Compounds
Structural Variations and Glycosylation Patterns
The biological activity of flavonol glycosides is heavily influenced by glycosylation patterns. Below is a comparative analysis of kaempferol 3-gentiobioside-7-rhamnoside and related compounds:
Key Research Findings and Functional Differences
- Kaempferol 3-O-sophoroside-7-O-glucoside in turnip leaves shows synergistic antioxidant effects with phenolic acids, contributing to dietary health benefits ().
- Role in Plant Physiology: Kaempferol 3-O-rhamnoside-7-O-rhamnoside in Arabidopsis inhibits polar auxin transport (PAT), influencing shoot elongation and root development ().
- Metabolic Stability: Acetylated derivatives like kaempferol 3-O-(6′′-O-acetyl)glucoside-7-O-rhamnoside exhibit enhanced stability in biological matrices, facilitating interactions with proteins such as bovine serum albumin ().
- Bioavailability: Monoglycosides (e.g., kaempferol 7-O-rhamnoside) are more readily absorbed in the human gastrointestinal tract compared to diglycosides, which require enzymatic hydrolysis for bioavailability ().
Q & A
Q. How is Kaempferol 3-gentiobioside-7-rhamnoside structurally characterized in academic research?
Methodological Answer: Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For glycosylation pattern determination:
- ¹H/¹³C NMR : Identifies sugar moieties (e.g., gentiobioside vs. glucoside) by analyzing anomeric proton signals (δ 4.5–5.5 ppm) and glycosidic linkage patterns .
- HR-MS : Confirms molecular weight (e.g., C₃₃H₄₀O₂₀, MW 756.67) and fragmentation patterns to differentiate positional isomers (e.g., 3- vs. 7-glycosylation) .
- Comparative analysis : Cross-referencing with databases like LMSD (Lipid Maps Structure Database) for flavonoid glycosides .
Q. What protocols ensure the purity of this compound for experimental use?
Methodological Answer: Purity validation typically employs:
- HPLC-DAD/UV : Uses C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve peaks at 265–370 nm (flavonoid absorption range). Purity ≥98% is standard for reference materials .
- 1H-NMR : Detects residual solvents (e.g., DMSO) or impurities via integration of non-target proton signals .
- Water content testing : Karl Fischer titration for hygroscopic samples, critical for stability in long-term storage .
Q. What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Short-term : Store at 15–25°C in airtight, light-protected containers with desiccants to prevent hydrolysis of glycosidic bonds .
- Long-term : Freeze at -20°C (powder) or -80°C (solution in DMSO/PEG300) to avoid enzymatic or oxidative degradation .
- Stability monitoring : Periodic HPLC reanalysis every 6–12 months to detect degradation products .
Advanced Research Questions
Q. How can researchers investigate the biosynthetic pathway of this compound in plants?
Methodological Answer:
- Gene coexpression analysis : Use transcriptomic databases (e.g., ATTED-II) to identify glycosyltransferases (UGTs) correlated with flavonoid biosynthesis .
- Enzyme functional assays : Recombinant UGTs (e.g., UGT89C1) are tested with kaempferol aglycone and UDP-sugars (rhamnose, glucose) to confirm regioselectivity (e.g., 7-O-rhamnosylation) .
- Mutant validation : Compare metabolite profiles of wild-type and UGT-knockout plants via LC-MS to confirm pathway steps .
Q. What computational approaches predict the bioactivity of this compound?
Methodological Answer:
- In silico screening : Use platforms like Way2Drug to calculate Pa (probability of activity) and Pi (probability of inactivity) based on structural fingerprints. A Pa >0.7 suggests significant anticancer or anti-inflammatory potential .
- Molecular docking : Simulate interactions with targets (e.g., COX-2, NF-κB) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with flavonoid cores .
Q. How are contradictory data on glycosylation site specificity resolved?
Methodological Answer:
- Isomer-specific assays : Use enzymatic hydrolysis (e.g., β-glucosidase vs. α-rhamnosidase) to cleave specific glycosidic bonds, followed by LC-MS to map substituent positions .
- Isotopic labeling : Incubate plants with ¹³C-labeled glucose/rhamnose to track incorporation into 3- vs. 7-positions via NMR .
Q. What experimental designs assess the synergy of this compound with other flavonoids?
Methodological Answer:
- Combinatorial screening : Use fractional inhibitory concentration (FIC) index assays in cell models (e.g., cancer lines) to evaluate additive/synergistic effects with quercetin or luteolin .
- Metabolomic profiling : UPLC-QTOF-MS quantifies changes in secondary metabolites (e.g., increased kaempferol aglycone) under co-treatment conditions .
Q. How is enzyme specificity for this compound biosynthesis validated?
Methodological Answer:
- Substrate scope testing : Incubate recombinant UGTs with flavonoid aglycones (e.g., quercetin, myricetin) and UDP-sugars. LC-MS/MS identifies products; UGT89C1 shows strict specificity for 7-O-rhamnosylation of 3-O-glycosylated kaempferol .
- Kinetic analysis : Determine Km and kcat values for UDP-rhamnose vs. UDP-glucose to quantify sugar donor preference .
Q. What methodologies address low bioavailability in in vivo studies?
Methodological Answer:
- Formulation optimization : Use solubilizing agents (e.g., 5% DMSO + 30% PEG300) to enhance dissolution. Validate stability via dynamic light scattering (DLS) .
- Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents, then quantify plasma/tissue levels via LC-MS/MS. Adjust dosing regimens based on half-life (t½) and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
